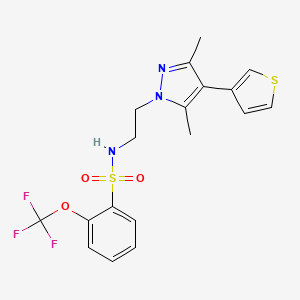

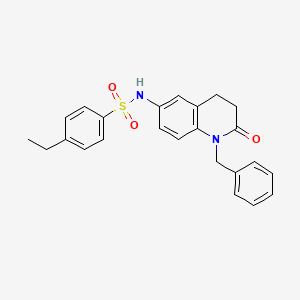

2-(Naphthalene-2-sulfonamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

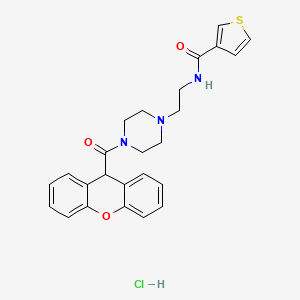

“2-(Naphthalene-2-sulfonamido)benzamide” belongs to the class of organic compounds known as aspartic acid and derivatives . These are compounds containing an aspartic acid or a derivative thereof resulting from the reaction of aspartic acid at the amino group or the carboxy group .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H14N2O3S . The compound has a molecular weight of 326.37 . Unfortunately, specific details about the linear structure formula or InChI Key are not available .Scientific Research Applications

Synthesis and Structural Analysis

- Chemical Synthesis and Characterization : The compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, a related sulfonamide, was synthesized and characterized, demonstrating its potential for detailed structural analysis through X-ray diffraction, NBO, HOMO-LUMO analysis, and DFT studies. This highlights the compound's relevance in understanding molecular geometry and electronic properties (Sarojini et al., 2012).

Imaging and Sensing Applications

- PET Imaging Agents : Carbon-11 labeled naphthalene-sulfonamides were synthesized as potential PET imaging agents for human CCR8, indicating the utility of naphthalene-sulfonamides in medical imaging and diagnostics (Wang et al., 2008).

Material Science

- Polymer Science : Sulfonated naphthalenic polyimides with improved solubility were developed, showcasing the role of sulfonamide derivatives in creating materials for proton exchange membranes. This application is crucial for fuel cell technology, demonstrating how chemical modifications can enhance material properties (Geniès et al., 2001).

Environmental Applications

- Water Treatment : The effectiveness of electron beam irradiation in degrading 2-naphthalenesulfonate in water was studied, showing that sulfonated naphthalene derivatives can be efficiently removed from water, highlighting the environmental applications of these compounds in pollution control (Alkhuraiji et al., 2016).

Sensor Technology

- Fluorescence Sensing : A naphthalene-based sulfonamide Schiff base was developed as a fluorescence turn-on probe for the selective detection of Al3+ ions, demonstrating the application of sulfonamide derivatives in developing sensitive and selective sensors for metal ions (Mondal et al., 2015).

Future Directions

Sulfonamides, such as “2-(Naphthalene-2-sulfonamido)benzamide”, constitute a useful group of compounds with extensive applications in medicinal and synthetic chemistry . The sulfonamide functional group is a major building block for many therapeutic molecules and natural products . Consequently, these applications have paved the way for the continuous search and design of new drug formulations based on this class of compounds .

properties

IUPAC Name |

2-(naphthalen-2-ylsulfonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c18-17(20)15-7-3-4-8-16(15)19-23(21,22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,19H,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVAHNPIMLUQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969693.png)

![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)

![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)

![4-[(4-Bromophenyl)sulfanyl]aniline](/img/structure/B2969709.png)

![1-(2-Cyanoethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea](/img/structure/B2969710.png)